![molecular formula C27H35N3O4 B4016852 N~1~-cyclohexyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide CAS No. 375388-03-7](/img/structure/B4016852.png)
N~1~-cyclohexyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide
Description
Synthesis Analysis
The synthesis of compounds related to N1-cyclohexyl-N2-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide often involves multi-step chemical reactions including Ugi reactions and subsequent modifications. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which share structural similarities with the target molecule, involves the reaction of cyclohexyl or benzyl isocyanide with benzoyl- or 4-methoxybenzoylformic acid and semicarbazones, followed by stirring with sodium ethoxide (Sañudo et al., 2006).
Molecular Structure Analysis
The structural characterization of molecules similar to N1-cyclohexyl-N2-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide, such as cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate, reveals complex molecular interactions and arrangements. X-ray diffraction analysis is commonly used to elucidate the crystal structure, showcasing how molecular packing and hydrogen bonding contribute to the compound's stability and properties (Li et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds like N1-cyclohexyl-N2-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide can include cycloaddition, rearrangement, and interactions with various reagents to form new structures with unique properties. Studies on similar molecules highlight the versatility and reactivity of such compounds, which can undergo transformations under specific conditions, leading to new derivatives with potentially useful applications (Tsuge & Sakai, 1972).
Physical Properties Analysis
The physical properties of compounds structurally related to N1-cyclohexyl-N2-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide, such as solubility, crystal structure, and thermal stability, are critical for understanding their behavior in various environments and potential applications. Studies on similar compounds provide insights into how molecular structure influences physical characteristics, which is essential for designing molecules with desired properties (Prabukanthan et al., 2020).
Chemical Properties Analysis
Investigating the chemical properties of such complex molecules involves understanding their reactivity, potential for forming bonds with other molecules, and behavior under different chemical conditions. Research on compounds with similar structures can reveal how substitutions and modifications affect chemical stability, reactivity, and the ability to participate in further chemical reactions, providing valuable information for the development of new materials or pharmaceuticals (Fishbein & McCLELLAND, 1995)
properties
IUPAC Name |
N-[1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O4/c1-4-18(2)24(27(33)28-20-10-6-5-7-11-20)30-26(32)22-12-8-9-13-23(22)29-25(31)19-14-16-21(34-3)17-15-19/h8-9,12-18,20,24H,4-7,10-11H2,1-3H3,(H,28,33)(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQPJUOYKDQVGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387872 | |
Record name | AC1MFYOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylbutyl}-2-[(4-methoxybenzoyl)amino]benzamide | |
CAS RN |
375388-03-7 | |
Record name | AC1MFYOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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